4-Chloro-2-(2-chloro-5-methoxycarbonylphenyl)benzoic acid
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Overview
Description
4-Chloro-2-(2-chloro-5-methoxycarbonylphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two chlorine atoms and a methoxycarbonyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2-chloro-5-methoxycarbonylphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of environmentally benign reagents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(2-chloro-5-methoxycarbonylphenyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxycarbonyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups.
Oxidation Reactions: Carboxylic acids or other oxidized derivatives.
Reduction Reactions: Alcohols or other reduced derivatives.
Scientific Research Applications
4-Chloro-2-(2-chloro-5-methoxycarbonylphenyl)benzoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2-chloro-5-methoxycarbonylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(2-chlorophenyl)benzoic acid: Lacks the methoxycarbonyl group.
2-(2-Chloro-5-methoxycarbonylphenyl)benzoic acid: Lacks one chlorine atom.
4-Chloro-2-(2-methoxycarbonylphenyl)benzoic acid: Lacks one chlorine atom and has a different substitution pattern.
Uniqueness
4-Chloro-2-(2-chloro-5-methoxycarbonylphenyl)benzoic acid is unique due to the presence of both chlorine atoms and the methoxycarbonyl group, which can influence its reactivity and potential applications. The combination of these functional groups can lead to distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-chloro-2-(2-chloro-5-methoxycarbonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O4/c1-21-15(20)8-2-5-13(17)12(6-8)11-7-9(16)3-4-10(11)14(18)19/h2-7H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDKXLRAECRNQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=C(C=CC(=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10691988 |
Source
|
Record name | 2',5-Dichloro-5'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10691988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261955-83-2 |
Source
|
Record name | 2',5-Dichloro-5'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10691988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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